![molecular formula C20H23ClN2O5 B2996316 Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate CAS No. 898418-35-4](/img/structure/B2996316.png)
Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate
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Overview
Description
The compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperazine derivatives can undergo a variety of reactions, including aza-Michael addition .Scientific Research Applications
Antihistamine Activity
Compounds with structural similarities to the one have been reported to exhibit high affinity for histamine H1 receptors, which suggests potential use in managing allergies, hay fever, angioedema, and urticaria .
Anti-HIV Activity
Indole derivatives, which share some structural features with the compound , have been studied for their anti-HIV properties through molecular docking studies .
Pharmacokinetics Modulation
Piperazine, a moiety present in the compound you’re interested in, is known for its ability to positively modulate the pharmacokinetic properties of drug substances .
Antifungal Agents
Some piperazine derivatives have been synthesized as potential antifungal agents, indicating that similar structures could be explored for antifungal activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5/c1-2-26-20(25)14-28-19-13-27-17(11-18(19)24)12-22-6-8-23(9-7-22)16-5-3-4-15(21)10-16/h3-5,10-11,13H,2,6-9,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXMAPSTXSJRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate |
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